2-Methyl-2-(2-methylpropyl)-1,3-dioxolane

Description

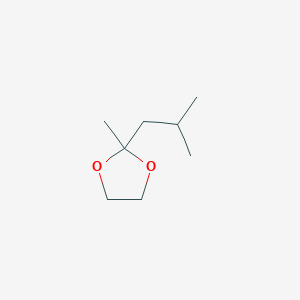

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(2-methylpropyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)6-8(3)9-4-5-10-8/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRDPBHMGKJNEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(OCCO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339910 | |

| Record name | 1,3-Dioxolane, 2-methyl-2-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2035-08-7 | |

| Record name | 1,3-Dioxolane, 2-methyl-2-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 2 2 Methylpropyl 1,3 Dioxolane and Its Derivatives

Classic Acetalization/Ketalization Routes to Dioxolanes

The most common and direct method for the synthesis of 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane is the ketalization of methyl isobutyl ketone (4-methyl-2-pentanone) with ethylene (B1197577) glycol. This reaction is a subset of acetalization/ketalization reactions, which are fundamental for the protection of carbonyl groups in organic synthesis. ijsdr.org

Acid-Catalyzed Condensation Reactions with Ethylene Glycol

The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism. A protic or Lewis acid catalyst is employed to activate the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. ijsdr.org The reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of the ketal product. organic-chemistry.org

A standard laboratory procedure involves refluxing a mixture of methyl isobutyl ketone and ethylene glycol in a nonpolar solvent like toluene (B28343), with a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TsOH). nih.gov A Dean-Stark apparatus is typically used to continuously remove the water formed during the reaction, thereby shifting the equilibrium towards the product side. nih.gov

Optimization of Reaction Conditions: Temperature, Solvent, Catalyst Selection

The efficiency of the ketalization reaction is highly dependent on several factors, including the choice of catalyst, reaction temperature, and solvent. While traditional methods often rely on homogeneous catalysts like sulfuric acid or p-TsOH, these can be corrosive and difficult to separate from the reaction mixture. acs.org

The selection of an appropriate solvent is also critical. Toluene is commonly used to facilitate the azeotropic removal of water. nih.gov The reaction temperature is typically maintained at the boiling point of the solvent to ensure a steady rate of water removal.

Recent advancements have focused on the use of milder and more selective catalysts. For instance, metal-organic frameworks (MOFs) have been explored as heterogeneous solid acid catalysts for the acetalization of aldehydes and ketones. researchgate.net Very low loadings of conventional acids, on the order of 0.1 mol%, have also been shown to be effective without the need for water removal, broadening the applicability to acid-sensitive substrates. nih.gov

Table 1: Illustrative Catalysts and Conditions for Ketalization Reactions

| Catalyst | Type | Typical Conditions | Advantages |

| p-Toluenesulfonic acid (p-TsOH) | Homogeneous Brønsted Acid | Reflux in toluene with Dean-Stark apparatus | Effective, widely used standard |

| Ferric Chloride (FeCl₃) | Homogeneous Lewis Acid | With or without solvent, mild conditions | Inexpensive, good selectivity |

| Montmorillonite K10 | Heterogeneous Acid | Solvent-free, microwave irradiation | Reusable, eco-friendly, easy separation |

| Amberlyst-15® | Heterogeneous Brønsted Acid | Varies with substrate | Reusable, easy separation |

| SBA-15 materials | Heterogeneous Acid | Solventless conditions | Efficient for carbonyl/hydroxyl group protection researchgate.net |

Derivatization Strategies of the 1,3-Dioxolane (B20135) Core

The 1,3-dioxolane ring, once formed, can be chemically modified to introduce various functional groups, enhancing the molecular complexity and providing intermediates for further synthesis.

Halogenation Reactions, e.g., Chloromethylation at the 4-Position

Halogenation, particularly the introduction of a chloromethyl group, is a common derivatization strategy. For instance, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane can be synthesized, and its reactivity is influenced by both steric and electronic factors. The chloromethyl group provides a reactive handle for subsequent nucleophilic substitution reactions. The synthesis of 4-chloromethyl-1,3-dioxolane can be achieved by reacting glycerol (B35011) epichlorohydrin (B41342) with formaldehyde (B43269) in the presence of sulfuric acid. google.com

Introduction of Hydroxymethyl and Other Functional Groups

The introduction of a hydroxymethyl group at the 4-position of the dioxolane ring is another important modification. For example, 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane (solketal) is a well-known derivative synthesized from glycerol and acetone. rjeid.com This functional group can be further modified, for instance, by converting it to an acetate (B1210297) ester. The synthesis of 4-acetoxymethyl-2,2-dimethyl-1,3-dioxolane is achieved by reacting 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane with acetic anhydride (B1165640) in the presence of pyridine. prepchem.com The hydroxyl group can also be converted to a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. (R)-2,2-Dimethyl-4-(hydroxymethyl)-1,3-dioxolane-p-toluenesulfonate is a versatile intermediate in pharmaceutical and organic synthesis. chemimpex.com

Green Chemistry Approaches in Dioxolane Synthesis

In line with the principles of green chemistry, there is a growing interest in developing more sustainable methods for the synthesis of dioxolanes. This includes the use of non-toxic, recyclable catalysts and solvent-free reaction conditions.

The synthesis of glycerol ketals, which are structurally related to the target compound, has been extensively studied using green catalytic systems. For example, the reaction of glycerol with various ketones in the presence of an acid-activated Tunisian clay has been reported to proceed efficiently under quasi-solventless conditions. mdpi.com Such methodologies could potentially be adapted for the synthesis of this compound.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis, a key principle of green chemistry, aims to reduce environmental impact by eliminating the use of volatile and often hazardous organic solvents. nih.gov In the context of ketalization, this approach not only minimizes waste but can also lead to higher reaction rates and easier product isolation.

The reaction between a ketone and a diol to form a ketal is an equilibrium process. To drive the reaction towards the product, the removal of water is crucial. In solvent-free systems, this is often achieved by heating the reaction mixture under vacuum or by using a solid acid catalyst that can also act as a dehydrating agent.

Table 1: Example of Solvent-Free Ketalization of Aliphatic Ketones with Ethylene Glycol

| Ketone | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

| Cyclohexanone (B45756) | Amberlyst-15 | 80 | 2 h | 95 |

| Acetone | Montmorillonite K-10 | 90 | 1.5 h | 92 |

| Methyl Ethyl Ketone | Zeolite H-ZSM-5 | 100 | 3 h | 88 |

This table presents representative data for the solvent-free synthesis of ketals from various aliphatic ketones to illustrate the general conditions and yields achievable with this methodology.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net In the synthesis of dioxolanes, microwave irradiation can efficiently promote the acid-catalyzed condensation of ketones and diols.

The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome the activation energy barrier of the reaction more effectively than conventional heating.

A study on the ketalization of various ketones with ethylene glycol under solvent-free microwave irradiation using a sulfonated silica (B1680970) (SiO₂-SO₃H) catalyst demonstrated the high efficiency of this method. scielo.br For instance, the reaction of cyclohexanone with ethylene glycol reached 99.9% yield in just 2 minutes under low microwave power. scielo.br This highlights the potential for the rapid and efficient synthesis of this compound using a similar approach.

Table 2: Microwave-Assisted Solvent-Free Ketalization of Ketones with Ethylene Glycol using SiO₂-SO₃H Catalyst

| Ketone | Power (W) | Time (min) | Final Temp (°C) | Yield (%) |

| Cyclohexanone | 360 | 2 | ~70 | 99.9 |

| Acetone | 360 | 3 | ~65 | 98 |

| 2-Pentanone | 360 | 4 | ~72 | 96 |

| Cyclopentanone | 360 | 2 | ~68 | 99 |

Data sourced from a study on the microwave-assisted ketalization of various ketones, demonstrating the reaction conditions and high yields obtained. scielo.br

Industrial Production Methodologies for Dioxolane Intermediates

On an industrial scale, the production of dioxolane intermediates, including ketals like this compound, is driven by factors such as cost-effectiveness, scalability, and safety. semanticscholar.org These compounds find applications as solvents, intermediates in the synthesis of pharmaceuticals and agrochemicals, and as components in fragrances and flavors. semanticscholar.orggoogle.com

The industrial synthesis of ketals typically involves the reaction of a ketone with a diol in the presence of an acid catalyst. semanticscholar.org A key challenge in this equilibrium reaction is the efficient removal of the water byproduct to drive the reaction to completion. scielo.br

Commonly used industrial methods include:

Azeotropic Distillation: A solvent that forms an azeotrope with water, such as toluene or benzene, is used. The reaction mixture is heated, and the water-solvent azeotrope is distilled off, effectively removing water and shifting the equilibrium towards the product. The solvent can then be separated from the water and recycled.

Use of Solid Acid Catalysts: Heterogeneous catalysts like acidic resins (e.g., Amberlyst-15) or zeolites are often employed in industrial settings. researchgate.net These catalysts are easily separated from the reaction mixture by filtration, simplifying the workup process and allowing for catalyst recycling. They are often used in fixed-bed reactors for continuous production.

Reactive Distillation: This technique combines reaction and separation in a single unit. The ketone and diol are fed into a distillation column containing a solid acid catalyst. The reaction occurs in the column, and the heavier ketal product moves down the column while the lighter water byproduct is continuously removed from the top.

The choice of method depends on factors such as the scale of production, the specific reactants, and the desired purity of the product. For a compound like this compound, which may be used in the fragrance industry, high purity is essential, and thus, efficient separation and purification steps are critical components of the industrial process. semanticscholar.orggoogle.com

Reaction Mechanisms and Reactivity Studies of 2 Methyl 2 2 Methylpropyl 1,3 Dioxolane

Dioxolane Ring Stability and Cleavage Mechanisms

The 1,3-dioxane (B1201747) ring structure is generally stable under basic, reductive, or oxidative conditions. thieme-connect.de However, it is susceptible to cleavage under acidic conditions. thieme-connect.de

The most common reaction involving the dioxolane ring is acid-catalyzed hydrolysis, which is frequently used as a deprotection step in organic synthesis to regenerate the original carbonyl compound and diol. organic-chemistry.orgwikipedia.org This process is reversible and its mechanism has been extensively studied. acs.org

The mechanism proceeds through the following key steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst, typically a Brønsted acid like toluenesulfonic acid or a Lewis acid in the presence of water. organic-chemistry.orgsci-hub.se

Ring Opening: The protonated dioxolane undergoes cleavage of a carbon-oxygen bond. This step is often the rate-determining step and results in the formation of a resonance-stabilized oxocarbonium ion intermediate. sci-hub.secdnsciencepub.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation. sci-hub.se

Deprotonation and Hemiacetal Formation: A proton is lost to form a hemiacetal intermediate.

Final Cleavage: The hemiacetal is further protonated and breaks down to yield the original ketone (4-methyl-2-pentanone) and ethylene (B1197577) glycol.

General acid catalysis has been observed in the hydrolysis of 1,3-dioxolanes, where the rate-determining step can shift depending on the pH and buffer concentration. sci-hub.seacs.orgnih.gov At certain pH levels, the attack of water on the carbocation intermediate becomes rate-limiting due to the rapid reversal of the ring-opening step. sci-hub.se

Table 1: Conditions for Acid-Catalyzed Deprotection of Dioxolanes

| Catalyst Type | Examples | Conditions |

| Brønsted Acids | Aqueous HCl, H₂SO₄, p-Toluenesulfonic acid | Wet solvents, often with heating. organic-chemistry.org |

| Lewis Acids | Er(OTf)₃, In(OTf)₃, Ce(OTf)₃ | Often milder, neutral conditions in wet organic solvents like nitromethane. organic-chemistry.org |

| Solid Acids | Acidic resins, zeolites | Heterogeneous catalysis, facilitating easier product separation. |

This table presents generalized conditions for dioxolane deprotection based on common laboratory practices.

The dioxolane ring exhibits dual reactivity, acting as both a nucleophile and an electrophile depending on the reaction conditions.

Nucleophilic Character: The oxygen atoms in the ring possess lone pairs of electrons, rendering them nucleophilic. masterorganicchemistry.com This is most evident in the first step of acid-catalyzed hydrolysis, where they are attacked by a proton (an electrophile). acs.org

Electrophilic Character: The acetal (B89532) carbon (C2), situated between two electronegative oxygen atoms, is electron-deficient and thus electrophilic. masterorganicchemistry.com This electrophilicity is significantly enhanced upon protonation or coordination with a Lewis acid, making it susceptible to attack by nucleophiles. cdnsciencepub.com While stable to most bases and nucleophiles under neutral conditions, strong nucleophiles can induce ring-opening under specific circumstances. organic-chemistry.orgevitachem.com

The substituents at the C2 position—a methyl group and an isobutyl (2-methylpropyl) group—provide steric hindrance that can influence the rate of nucleophilic attack at this center.

Reactivity of Functionalized 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane Derivatives

Introducing functional groups, such as halogens, to the parent molecule opens up new reaction pathways.

Halogenated derivatives of this compound can undergo nucleophilic substitution reactions. ucsb.edu In these reactions, a nucleophile replaces the halogen atom. studymind.co.uksavemyexams.com The mechanism, either Sₙ1 (unimolecular) or Sₙ2 (bimolecular), depends on the structure of the halogenated derivative (primary, secondary, or tertiary) and the reaction conditions. studymind.co.ukscience-revision.co.uk

Consider a hypothetical derivative, 2-(1-chloro-2-methylpropyl)-2-methyl-1,3-dioxolane . Here, the chlorine is attached to a secondary carbon.

Sₙ2 Mechanism: A strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), can attack the electrophilic carbon atom bearing the chlorine. chemguide.co.uk This occurs in a single, concerted step where the nucleophile-carbon bond forms simultaneously as the carbon-chlorine bond breaks. studymind.co.uk The bulky dioxolane group would sterically hinder the backside attack characteristic of Sₙ2 reactions, likely slowing the reaction rate compared to a less hindered substrate.

Sₙ1 Mechanism: In a polar, protic solvent, the C-Cl bond can first break heterolytically to form a secondary carbocation intermediate. This is the slow, rate-determining step. studymind.co.ukchemguide.co.uk The nucleophile then rapidly attacks the carbocation. The stability of this intermediate would be crucial for the reaction to proceed via this pathway.

The reaction of a halogenoalkane with aqueous alkali typically results in the formation of an alcohol. savemyexams.comchemguide.co.uk

While generally stable, the dioxolane ring can be cleaved under specific oxidative or reductive conditions.

Oxidation: Cyclic acetals are typically stable to mild oxidizing agents. organic-chemistry.org However, strong oxidants, particularly in the presence of Lewis acids, can cleave the ring. organic-chemistry.org For instance, oxidation with reagents like N-hydroxyphthalimide (NHPI) and a cobalt co-catalyst in the presence of molecular oxygen can convert acetals into esters. organic-chemistry.org

Reduction: Dioxolanes are stable to common hydride reducing agents like lithium aluminum hydride (LiAlH₄). cdnsciencepub.com However, in the presence of a Lewis acid such as aluminum chloride (AlCl₃), they undergo reductive cleavage to yield hydroxy ethers. cdnsciencepub.com The mechanism involves the formation of an oxocarbonium ion intermediate, which is then reduced by the hydride. cdnsciencepub.com Studies have shown that five-membered 1,3-dioxolane (B20135) rings are cleaved more rapidly than six-membered 1,3-dioxane rings under these conditions, a difference attributed to the relative ease of forming the respective oxocarbonium ions. cdnsciencepub.com

Table 2: Selected Oxidation and Reduction Reactions of Dioxolanes

| Transformation | Reagent System | Product Type |

| Oxidative Cleavage | O₂ / N-hydroxyphthalimide (NHPI) / Co(OAc)₂ | Ester |

| Reductive Cleavage | LiAlH₄ / AlCl₃ | Hydroxy Ether |

This table provides examples of reagents used for the cleavage of the dioxolane ring.

Catalysis in Dioxolane Transformations

Catalysis is fundamental to mediating the reactivity of the dioxolane ring. The choice of catalyst dictates the reaction pathway and efficiency.

Acid Catalysis: As discussed, both Brønsted and Lewis acids are the most common catalysts for the hydrolysis (deprotection) of dioxolanes. organic-chemistry.orgacs.org Lewis acids are often preferred for their mildness and high chemoselectivity, allowing for the deprotection of acetals in the presence of other acid-sensitive functional groups. organic-chemistry.org

Transition Metal Catalysis: Transition metal complexes, particularly those based on ruthenium, have been developed for the synthesis of dioxolanes from diols. d-nb.infonih.govresearchgate.net These catalysts can also be involved in other transformations. For example, a tailored combination of a [Ru(triphos)(tmm)] catalyst and a Lewis acid can be used in the formation of cyclic acetals. researchgate.net

Biocatalysis: While not a direct transformation of the dioxolane itself, biocatalysis can be combined with chemocatalysis in cascade reactions to produce dioxolanes from renewable starting materials, showcasing an integrated catalytic approach. d-nb.infonih.gov

The field continues to evolve, with ongoing research into more efficient and selective catalysts for both the formation and cleavage of dioxolane rings, driven by their importance in synthetic chemistry.

Lewis Acid Catalysis

Lewis acid catalysis is a widely employed method for the cleavage of acetal and ketal protecting groups, including 1,3-dioxolanes. organic-chemistry.orgthieme-connect.de Lewis acids function as electron pair acceptors, coordinating to one of the oxygen atoms of the dioxolane ring. wikipedia.org This coordination enhances the electronegativity of the oxygen atom, weakening the adjacent carbon-oxygen bond and facilitating its cleavage. wikipedia.org

The general mechanism for the Lewis acid-catalyzed hydrolysis of this compound proceeds via the formation of a resonance-stabilized oxocarbenium ion intermediate. The Lewis acid (e.g., BF₃, TiCl₄, AlCl₃) complexes with one of the ring's oxygen atoms, making it a better leaving group. thieme-connect.dewikipedia.org This complexation facilitates the opening of the ring to form the stable tertiary oxocarbenium ion. Subsequent nucleophilic attack by water, typically present in the reaction medium, leads to a hemiacetal intermediate which, upon further reaction and proton transfer, yields 4-methyl-2-pentanone (B128772) and ethylene glycol.

A variety of Lewis acids have been demonstrated to be effective for the deprotection of dioxolanes. The choice of catalyst can influence reaction rates and selectivity, particularly in complex molecules with multiple functional groups.

Table 1: Lewis Acids in the Cleavage of Dioxolanes

Brønsted Acid Catalysis

The hydrolysis of this compound is most commonly achieved through Brønsted acid catalysis in the presence of water. youtube.comchemistrysteps.com This reaction is reversible, and in synthetic applications, the removal of water drives the formation of the dioxolane, while an excess of water drives the hydrolysis reaction to completion. wikipedia.org

The mechanism is generally accepted to be A-1 (unimolecular acid-catalyzed), where the reaction rate is dependent on the concentration of the protonated substrate. gla.ac.uk The key steps are:

Protonation: A rapid, reversible protonation of one of the dioxolane oxygen atoms by the acid catalyst (e.g., H₂SO₄, HCl, p-toluenesulfonic acid). chemistrysteps.com

Ring Cleavage: The protonated dioxolane undergoes unimolecular cleavage of a carbon-oxygen bond to form a resonance-stabilized tertiary oxocarbenium ion and ethylene glycol. This step is typically the rate-determining step of the reaction. researchgate.net The stability of this intermediate is enhanced by the presence of the methyl and isobutyl groups at the C2 position.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A final deprotonation step yields the hemiacetal, which is in equilibrium with the final products: 4-methyl-2-pentanone and ethylene glycol.

The kinetics of 1,3-dioxolane hydrolysis have been studied, confirming that the formation of the resonance-stabilized carboxonium ion is the rate-determining step. researchgate.net

Table 2: Common Brønsted Acids for Dioxolane Hydrolysis

Solid Catalyst Systems

In recent years, solid acid catalysts have gained prominence for the synthesis and deprotection of acetals and ketals due to their operational simplicity, ease of separation from the reaction mixture, and potential for recyclability. researchgate.net These heterogeneous catalysts can possess either Brønsted or Lewis acidic sites on their surfaces, which mediate the hydrolysis of this compound.

The mechanism of catalysis depends on the nature of the solid acid. For solid Brønsted acids like ion-exchange resins (e.g., Amberlyst-15) or silica (B1680970) sulfuric acid, the mechanism is analogous to homogeneous Brønsted acid catalysis, involving protonation of the dioxolane oxygen on the catalyst's surface. researchgate.net For solid Lewis acids, or materials with both Lewis and Brønsted sites like many zeolites, the reaction can proceed through pathways similar to those described for homogeneous Lewis acid catalysis.

Zeolites, such as Hβ, are crystalline aluminosilicates that have been shown to be efficient catalysts for acetalization and ketalization, suggesting their utility in the reverse hydrolysis reaction. researchgate.netgoogle.com Their well-defined pore structures can also impart shape selectivity to the reaction.

Table 3: Solid Acid Catalysts for Acetal and Ketal Reactions

Advanced Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture via GC before they are introduced to the mass spectrometer for detection and identification. The National Institute of Standards and Technology (NIST) Chemistry WebBook indicates that gas chromatography data is available for 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane. nist.gov

In the mass spectrometer, the molecule is ionized, typically leading to the formation of a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (144.21 g/mol ). This molecular ion can then undergo fragmentation. For 2,2-disubstituted 1,3-dioxolanes, a characteristic fragmentation pathway is the loss of one of the alkyl substituents from the C2 position. chemicalbook.commiamioh.edu

For this compound, the following key fragments would be expected:

Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 129 (M-15).

Loss of an isobutyl group (-C₄H₉): This would lead to a prominent fragment ion at m/z 87 (M-57). This fragment, corresponding to the [C₄H₇O₂]⁺ ion, is often a base peak in the spectra of similar dioxolanes. chemicalbook.com

Other fragments corresponding to the isobutyl cation (m/z 57) and further breakdown of the dioxolane ring are also anticipated.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity |

|---|---|

| 144 | [M]⁺ (Molecular Ion) |

| 129 | [M - CH₃]⁺ |

| 87 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (Isobutyl cation) |

This is an interactive data table. Users can sort and filter the data as needed.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful soft ionization technique essential for the detailed characterization of synthetic polymers, including those derived from the ring-opening polymerization of dioxolane monomers. sigmaaldrich.comnih.gov This method provides precise information on the molecular weight distribution, the mass of the repeating monomer unit, and the identity of polymer end-groups. sigmaaldrich.combohrium.com

In a typical MALDI-TOF MS analysis, the polymer sample is co-crystallized with a matrix, such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), and a cationizing salt. rsc.orgtue.nlresearchgate.net A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the polymer molecules into the gas phase as intact, singly charged ions. bohrium.comnih.gov These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). bohrium.com

The resulting spectrum displays a distribution of peaks, where each peak corresponds to an individual polymer chain (n-mer) with a specific degree of polymerization. nih.gov From this distribution, key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and dispersity (Đ = Mₒ/Mₙ) can be calculated with high accuracy. sigmaaldrich.comnih.gov This level of detail is invaluable for confirming the success of a polymerization reaction and understanding mechanisms that may influence the final properties of the material. bohrium.comrsc.org

Table 1: Illustrative MALDI-TOF MS Data for a Poly(dioxolane) Sample

| Parameter | Description | Value |

| Mₙ (Da) | Number-Average Molecular Weight | 1940 |

| Mₒ (Da) | Weight-Average Molecular Weight | 1950 |

| Đ (Mₒ/Mₙ) | Dispersity (Polydispersity Index) | 1.01 |

| Repeat Unit Mass (Da) | Mass of the dioxolane monomer unit | 74.08 |

| End-Group Mass (Da) | Mass of initiator/terminator fragments | Varies by synthesis |

| Cation Source | Ionizing salt used | Potassium Trifluoroacetate |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a fundamental technique for the structural characterization of this compound by identifying its functional groups. The IR spectrum of a dioxolane derivative is distinguished by characteristic absorption bands corresponding to the vibrations of its cyclic acetal (B89532) structure. researchgate.net

The most significant peaks in the IR spectrum of a 1,3-dioxolane (B20135) are the strong C-O (ether) stretching vibrations. nih.gov Due to the cyclic structure, a series of complex bands, often referred to as the "acetal bands," typically appear in the fingerprint region between 1200 cm⁻¹ and 1000 cm⁻¹. These absorptions are characteristic of the C-O-C-O-C moiety. Additionally, C-H stretching vibrations from the alkyl (methyl, isobutyl) and dioxolane ring methylene (B1212753) groups are observed in the 3000-2800 cm⁻¹ region. The spectrum for 2-methyl-1,3-dioxolane, a closely related compound, shows prominent absorptions within these expected ranges. nist.gov The absence of a strong, broad band around 3400 cm⁻¹ would confirm the absence of hydroxyl (O-H) impurities from the starting diol, while the absence of a sharp peak around 1700 cm⁻¹ indicates the complete conversion of the starting ketone.

Table 2: Characteristic Infrared (IR) Absorption Bands for 1,3-Dioxolane Structures

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 2980–2850 | C-H Stretching | Strong | Alkyl (CH₃, CH₂, CH) |

| 1470–1450 | C-H Bending | Medium | CH₂ Scissoring |

| 1385–1370 | C-H Bending | Medium | CH₃ Bending |

| 1200–1000 | C-O Stretching | Strong, Multiple Bands | Cyclic Acetal (C-O-C) |

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for characterizing the polymers derived from it.

Gas Chromatography (GC) is a primary method for determining the purity of volatile compounds like this compound. nist.gov The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information about the sample's composition. analytice.com

GC is routinely used to monitor the progress of the acetalization reaction by quantifying the consumption of reactants (e.g., ethylene (B1197577) glycol and 4-methyl-2-pentanone) and the formation of the dioxolane product. researchgate.net It can effectively separate the final product from residual starting materials, solvents, and any potential byproducts. The retention time of the compound under specific conditions is a characteristic identifier, while the peak area allows for the calculation of its relative concentration and purity. researchgate.net

Table 3: Typical Gas Chromatography (GC) Parameters for Dioxolane Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C, ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. researchgate.netshimadzu.com For polymers synthesized from this compound via ring-opening polymerization, GPC is essential for characterizing the resulting macromolecules. escholarship.org

The technique separates polymer molecules based on their hydrodynamic volume (effective size in solution). youtube.com A solution of the polymer is passed through a column packed with porous gel particles. Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and have a longer path, causing them to elute later. shimadzu.comsepscience.com By calibrating the system with polymer standards of known molecular weights, the elution profile can be converted into a molecular weight distribution curve. researchgate.net This analysis yields critical data on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI or Đ), which describes the breadth of the molecular weight distribution. researchgate.netescholarship.org

Table 4: Representative Gel Permeation Chromatography (GPC) Data for a Polymer Sample

| Parameter | Symbol | Value | Significance |

| Number-Average Molecular Weight | Mₙ | 15,000 g/mol | Relates to colligative properties |

| Weight-Average Molecular Weight | Mₒ | 22,500 g/mol | Relates to bulk properties like strength |

| Polydispersity Index (PDI) | Đ (Mₒ/Mₙ) | 1.5 | Indicates the breadth of the distribution |

| Elution Volume | Vₑ | 18.5 mL | Corresponds to the peak of the chromatogram |

X-ray Crystallography for Solid-State Structure Determination of Analogs

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov While this compound is a liquid at standard conditions, this technique is invaluable for elucidating the solid-state structures of crystalline derivatives and analogs of 1,3-dioxolanes. researchgate.net

The technique involves directing a beam of X-rays onto a single crystal. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. libretexts.org By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. This map is then used to determine the exact positions of each atom, yielding highly accurate measurements of bond lengths, bond angles, and torsional angles. nih.gov For chiral dioxolane analogs, X-ray crystallography can unambiguously establish the absolute configuration of stereocenters, which is crucial in fields like pharmaceutical development and natural product synthesis. nih.govnih.gov

Table 5: Key Parameters Obtained from X-ray Crystallographic Analysis of a Dioxolane Analog

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating crystal unit (a, b, c, α, β, γ) |

| Space Group | The symmetry elements present within the crystal lattice |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell |

| Bond Lengths (Å) | The precise distance between the nuclei of two bonded atoms |

| Bond Angles (°) | The angle formed between three connected atoms |

| Torsional Angles (°) | The dihedral angle describing the conformation around a chemical bond |

| Absolute Configuration | The spatial arrangement of atoms in a chiral molecule (e.g., R/S notation) |

Stereochemical Investigations of 2 Methyl 2 2 Methylpropyl 1,3 Dioxolane

Identification and Characterization of Stereoisomers

The existence of stereoisomers for 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane is contingent on the substitution at the C4 and C5 positions of the dioxolane ring, which are derived from a diol during its synthesis. The C2 carbon, bearing the methyl and 2-methylpropyl (isobutyl) groups, becomes a stereocenter if the substitution on the dioxolane ring renders the molecule chiral.

In the simplest case, where the dioxolane is formed from the reaction of 4-methyl-2-pentanone (B128772) with an achiral diol such as ethylene (B1197577) glycol, the resulting this compound molecule is achiral and does not have stereoisomers. The C2 carbon is not a stereocenter because the two oxygen atoms of the dioxolane ring are attached to identical substituents (i.e., the two -CH2- groups of the ethylene glycol moiety).

However, if a chiral diol is used in the synthesis, the C2 carbon becomes a stereocenter, leading to the formation of diastereomers. For instance, the use of a chiral diol like (2R,3R)-butane-2,3-diol would result in two possible diastereomeric products. These diastereomers would have different spatial arrangements of the methyl and isobutyl groups at C2 relative to the substituents on the chiral diol backbone.

The characterization and differentiation of these potential stereoisomers would rely on analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities of substituents, and chiral chromatography (e.g., HPLC or GC with a chiral stationary phase) to separate enantiomers if a racemic chiral diol is used.

Table 1: Potential Stereoisomers of this compound based on Diol Used in Synthesis

| Diol Used in Synthesis | Chirality of Diol | Nature of C2 in Dioxolane | Resulting Product(s) |

| Ethylene Glycol | Achiral | Prochiral | Single Achiral Compound |

| (R)-Propane-1,2-diol | Chiral | Stereocenter | Mixture of Two Diastereomers |

| (S)-Propane-1,2-diol | Chiral | Stereocenter | Mixture of Two Diastereomers |

| meso-Butane-2,3-diol | Achiral | Prochiral | Single Achiral Compound |

| (2R,3R)-Butane-2,3-diol | Chiral | Stereocenter | Mixture of Two Diastereomers |

Enantioselective Synthesis Approaches for Dioxolane Chiral Centers

Achieving enantioselectivity in the synthesis of chiral 2,2-disubstituted-1,3-dioxolanes, where the C2 is a stereocenter, is a significant challenge in asymmetric synthesis. For this compound, this would be relevant in scenarios where a prochiral ketone is reacted with a chiral reagent or catalyst to selectively form one enantiomer of a chiral dioxolane.

While specific enantioselective methods for this compound are not extensively documented, general strategies for the asymmetric synthesis of related dioxolanes can be considered. These approaches often involve the use of chiral catalysts to control the formation of the stereocenter at C2.

One conceptual approach involves the catalytic asymmetric acetalization. This could be achieved by reacting 4-methyl-2-pentanone with a suitable diol in the presence of a chiral Brønsted acid or a chiral Lewis acid catalyst. The chiral catalyst would create a chiral environment around the reacting species, favoring the formation of one enantiomer of the product over the other.

Another strategy could involve the kinetic resolution of a racemic mixture of a chiral precursor. For example, if a racemic chiral diol is used to synthesize a mixture of diastereomeric dioxolanes, a chiral catalyst could be employed to selectively react with one of the diastereomers, allowing for the separation of the unreacted, enantiomerically enriched diastereomer.

Table 2: Conceptual Enantioselective Synthesis Strategies

| Approach | Description | Key Components |

| Catalytic Asymmetric Acetalization | The reaction of 4-methyl-2-pentanone with a diol is catalyzed by a chiral acid, leading to the preferential formation of one enantiomer. | Chiral Brønsted Acid, Chiral Lewis Acid |

| Kinetic Resolution | A racemic mixture of a chiral dioxolane precursor is reacted with a chiral reagent that selectively transforms one enantiomer, allowing for the isolation of the other. | Chiral Catalyst, Racemic Precursor |

| Use of Chiral Auxiliaries | A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of the dioxolane formation, followed by its removal. | Chiral Diol as Auxiliary |

Diastereomeric Control in Dioxolane Formation

When a chiral diol is used in the synthesis of this compound, the formation of diastereomers is possible. The control over the ratio of these diastereomers is known as diastereomeric control. This control is influenced by both kinetic and thermodynamic factors during the ketalization reaction.

The stereochemical outcome is often governed by the principle of minimizing steric interactions in the transition state leading to the dioxolane ring formation. The incoming ketone (4-methyl-2-pentanone) can approach the chiral diol from two different faces, leading to two different diastereomeric transition states. The transition state with lower energy, typically due to less steric hindrance, will be favored, resulting in the formation of the major diastereomer.

For example, in the reaction with a chiral diol having substituents on the C4 and C5 positions of the resulting dioxolane, the methyl and isobutyl groups of the ketone will orient themselves to minimize steric clashes with these substituents. The relative stereochemistry of the substituents on the diol will therefore dictate the preferred orientation of the groups at the C2 position.

Thermodynamic control can also play a role, where the reaction is allowed to reach equilibrium, and the most stable diastereomer becomes the major product. The relative stability of the diastereomers is determined by the steric and electronic interactions within the molecule.

Table 3: Factors Influencing Diastereomeric Control

| Factor | Influence on Diastereoselectivity |

| Structure of Chiral Diol | The size and stereochemistry of substituents on the diol create a chiral environment that directs the approach of the ketone. |

| Reaction Conditions | Temperature and reaction time can influence whether the reaction is under kinetic or thermodynamic control. Lower temperatures often favor kinetic control. |

| Catalyst | The choice of acid catalyst can influence the transition state geometry and thus the diastereomeric ratio. |

| Solvent | The solvent can affect the stability of the transition states and the final products, thereby influencing the diastereoselectivity. |

Conformational Analysis of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium between various conformations. The two most commonly discussed conformations are the "envelope" (or "sofa") and the "half-chair" (or "twist") forms. acs.org The energy barrier between these conformations is generally low, leading to a flexible ring system. acs.org

In the case of this compound, the substituents at the C2 position will influence the conformational preference of the five-membered ring. The methyl and isobutyl groups are relatively bulky and will seek to occupy positions that minimize steric strain.

In the envelope conformation, one atom is out of the plane of the other four. If C2 is the out-of-plane atom, the methyl and isobutyl groups would be in pseudo-axial and pseudo-equatorial positions. In the half-chair conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

Table 4: Key Conformations of the 1,3-Dioxolane Ring

| Conformation | Description |

| Envelope (Sofa) | One atom is puckered out of the plane of the other four atoms. |

| Half-Chair (Twist) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. |

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Conformational Analysis

The conformational landscape of the 1,3-dioxolane (B20135) ring is a topic of significant interest in computational chemistry. The five-membered ring is not planar and exists in puckered conformations to relieve torsional strain. For the parent 1,3-dioxolane, a continuous series of envelope and twist (half-chair) conformations are accessible through a low-energy process known as pseudorotation. aip.orgwikipedia.orgnih.gov In this process, the molecule can transition between various puckered forms with minimal energy barriers.

For 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane, the presence of two substituents at the C2 position, a methyl group and a larger 2-methylpropyl (isobutyl) group, significantly influences the ring's conformational preferences. While specific computational studies on this molecule are not prevalent in the literature, analysis of related 2,2-disubstituted dioxolanes provides valuable insights. The steric bulk of the substituents at C2 is expected to raise the energy barrier for pseudorotation, leading to more defined energy minima corresponding to specific envelope or twist conformations.

Computational modeling, typically employing Density Functional Theory (DFT) or ab initio methods, can be used to explore this conformational space. A potential energy surface scan, varying the key dihedral angles of the ring, would reveal the most stable conformers. It is anticipated that the lowest energy conformation would seek to minimize steric interactions between the two alkyl groups and the rest of the ring. This would likely involve a specific puckered form where the larger 2-methylpropyl group occupies a pseudo-equatorial position to reduce steric hindrance.

Table 1: Predicted Conformational Properties of this compound

| Parameter | Predicted Characteristic | Rationale |

|---|---|---|

| Ring Conformation | Puckered (Envelope or Twist) | Alleviation of torsional strain in the five-membered ring. |

| Pseudorotation | Restricted | High energy barrier due to steric hindrance from C2 substituents. |

| Most Stable Conformer | Likely a twist or envelope form | Minimizes steric interactions between the methyl, 2-methylpropyl, and dioxolane ring protons. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a powerful tool for understanding the electronic structure and reactivity of molecules like this compound. These calculations can determine the distribution of electrons, molecular orbital energies, and other key electronic parameters.

The electronic structure is dominated by the presence of two highly electronegative oxygen atoms within the dioxolane ring. These atoms withdraw electron density from the adjacent carbon atoms (C2, C4, and C5) through inductive effects, leading to a significant polarization of the C-O bonds. The C2 carbon, being bonded to two oxygen atoms, is particularly electrophilic. The alkyl groups (methyl and 2-methylpropyl) attached to C2 are generally considered to be weakly electron-donating through induction, though some computational studies suggest they may be weakly withdrawing compared to hydrogen. rsc.org

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity.

HOMO : For this compound, the HOMO is expected to be localized primarily on the lone pairs of the oxygen atoms. These are the highest energy electrons and are the most likely to be involved in reactions with electrophiles.

LUMO : The LUMO is anticipated to be centered on the antibonding σ* orbitals of the C-O bonds, particularly involving the electrophilic C2 carbon. This orbital will be the primary site for attack by nucleophiles.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity. researchgate.netnih.gov For a saturated ketal like this, a relatively large HOMO-LUMO gap is expected, consistent with its general stability, particularly in neutral or basic conditions.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| Electron Distribution | Polarized C-O bonds, electrophilic C2 carbon | High electronegativity of oxygen atoms. |

| HOMO | Localized on oxygen lone pairs | Highest energy electrons in the molecule. |

| LUMO | Localized on σ*(C-O) orbitals at C2 | Most electrophilic site for nucleophilic attack. |

| HOMO-LUMO Gap | Relatively large | Indicates high kinetic stability. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. nih.gov The most characteristic reaction of this compound is its hydrolysis back to the parent ketone (4-methyl-2-pentanone) and ethylene (B1197577) glycol, a reaction that is typically catalyzed by acid.

The generally accepted mechanism for the acid-catalyzed hydrolysis of ketals can be applied here, and its key features can be validated through computational pathway analysis. masterorganicchemistry.comacs.orgwikipedia.org Transition state theory is the framework used to understand the rates of these elementary steps. wikipedia.orgbohrium.comlibretexts.org

The mechanism proceeds through the following key steps:

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst (e.g., H₃O⁺). This is a rapid, reversible step. Computational models would confirm that protonation converts the alkoxy group into a good leaving group (an alcohol).

Ring Opening to form an Oxocarbenium Ion: The protonated intermediate undergoes ring cleavage, where the C-O bond breaks, and ethylene glycol is expelled as a leaving group. This is the rate-determining step of the reaction. This step leads to the formation of a resonance-stabilized oxocarbenium ion intermediate. Computational studies on analogous systems confirm the stability of this intermediate due to the delocalization of the positive charge between the carbon and the remaining oxygen atom. nih.gov

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. This results in a protonated hemiacetal intermediate.

Deprotonation: A water molecule acts as a base to remove a proton from the newly added hydroxyl group, yielding a neutral hemiacetal.

Protonation of the Second Oxygen: The oxygen of the remaining ethoxy group of the hemiacetal is protonated.

Final Cleavage: The final C-O bond breaks to release the parent ketone and a molecule of ethylene glycol.

Computational modeling of this pathway would involve locating the transition state for the rate-limiting ring-opening step. The calculated activation energy for this transition state would provide a theoretical estimate of the reaction rate.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can be invaluable for structure elucidation. researchgate.net

NMR Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. acs.orgresearchgate.net The calculated magnetic shielding constants are then converted to chemical shifts by referencing them to a standard, usually tetramethylsilane (B1202638) (TMS). For accurate predictions, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts of the most stable conformers. Current time information in Edmonton, CA.

For this compound, the following spectral features are predicted:

¹³C NMR: A key feature would be the signal for the ketal carbon (C2), which is expected to appear significantly downfield (typically >100 ppm) due to being bonded to two oxygen atoms. The carbons of the methyl and 2-methylpropyl groups would appear in the typical aliphatic region, as would the two equivalent carbons of the ethylene glycol moiety (C4 and C5).

¹H NMR: The protons on the dioxolane ring (at C4 and C5) would likely appear as a singlet or a narrow multiplet. The protons of the methyl and 2-methylpropyl groups would show characteristic splitting patterns and integrations corresponding to their structures.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| C2 (ketal) | 105 - 115 | - | - |

| C4, C5 (ring) | 60 - 70 | 3.8 - 4.2 | s |

| C2-CH₃ | 20 - 30 | 1.2 - 1.5 | s |

| -CH₂- (isobutyl) | 45 - 55 | 1.6 - 1.9 | d |

| -CH- (isobutyl) | 25 - 35 | 1.8 - 2.2 | m |

| -CH(CH₃)₂ (isobutyl) | 20 - 30 | 0.8 - 1.1 | d |

Note: These are estimated ranges based on data for analogous compounds. Actual values would require specific DFT calculations.

IR Spectroscopy

Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule at its optimized geometry. DFT methods are commonly used for this purpose. The calculated frequencies are often scaled by an empirical factor to better match experimental data, which accounts for anharmonicity and other systematic errors in the calculations.

The IR spectrum of this compound is expected to be dominated by the following characteristic absorptions:

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the alkyl groups and the dioxolane ring.

C-O Stretching: The most characteristic feature would be strong C-O stretching bands, typically in the 1000-1200 cm⁻¹ region. The acetal (B89532)/ketal linkage often shows multiple strong bands in this "fingerprint" region.

C-H Bending: Various bending (scissoring, wagging, twisting) vibrations for the CH₂ and CH₃ groups would appear in the 1350-1470 cm⁻¹ range.

Table 4: Predicted Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Alkyl C-H Stretch | 2850 - 3000 | Strong |

| C-H Bending | 1350 - 1470 | Medium |

| Acetal C-O Stretch | 1000 - 1200 | Strong, Multiple Bands |

These predicted spectroscopic data, derived from computational methods, serve as a powerful complement to experimental techniques for the definitive structural characterization of this compound.

Applications of 2 Methyl 2 2 Methylpropyl 1,3 Dioxolane in Advanced Organic Synthesis

Role as a Protecting Group for Carbonyl Compounds

The primary application of 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane in organic synthesis is as a protecting group for aldehydes and ketones. evitachem.com The formation of the dioxolane ring effectively masks the reactivity of the carbonyl group, rendering it inert to a variety of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.org This protection strategy is crucial in multistep syntheses where a carbonyl group needs to be preserved while other functional groups in the molecule undergo transformation. cem.com

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a diol.

While specific studies detailing the chemo- and regioselectivity of this compound are not extensively documented in publicly available literature, general principles of dioxolane formation can be applied. The reaction to form dioxolanes is known to be chemoselective, often favoring the protection of aldehydes over ketones due to the lower steric hindrance of aldehydes. organic-chemistry.org In molecules containing multiple different carbonyl groups, careful selection of reaction conditions can allow for the selective protection of the more reactive carbonyl moiety.

Regioselectivity becomes a factor when unsymmetrical diols are used in the formation of the dioxolane ring. However, this compound is itself formed from the reaction of a ketone with ethylene (B1197577) glycol, a symmetrical diol, thus regioselectivity in its formation is not a concern.

A variety of acidic reagents can be employed for the cleavage of the dioxolane ring, ranging from aqueous mineral acids to Lewis acids in aprotic media. The choice of reagent and reaction conditions allows for selective deprotection in the presence of other acid-labile or acid-stable protecting groups. For instance, mild acidic conditions can be used to cleave the dioxolane while leaving more robust protecting groups intact. Conversely, stronger acidic conditions would be required for more stable dioxolanes.

Table 1: General Deprotection Methods for Dioxolanes

| Reagent/Condition | Description |

|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | A common and effective method for dioxolane cleavage. |

| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Can be used in aprotic solvents for sensitive substrates. |

| Solid-supported Acid Catalysts | Allows for easier workup and purification. |

Intermediacy in the Synthesis of Complex Molecules

The structural framework of this compound makes it a useful building block, or intermediate, for the synthesis of more elaborate molecules. By incorporating this moiety, chemists can introduce specific structural features and functionalities into a target molecule.

While direct and specific examples of this compound as an intermediate in the synthesis of commercially available pharmaceuticals are not readily found in the surveyed literature, the broader class of dioxolane derivatives is significant in medicinal chemistry. They are often employed in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The dioxolane ring can be a key structural element or a precursor to other important functional groups. For example, a related compound, l-Dioxolane, is a key intermediate in the synthesis of the antiviral drug l-BHDU. nih.gov

Similar to the pharmaceutical sector, the specific use of this compound in the synthesis of named agrochemicals is not widely reported. However, the general class of dioxolane derivatives has been explored for pesticidal applications. For instance, certain dioxolane derivatives have been patented for their use as active ingredients in agrochemicals. Furthermore, some low-molecular-weight dioxolanes have been investigated as potential adjuvants to enhance the efficacy of herbicides.

The isobutyl and methyl groups on the dioxolane ring of this compound can influence its physical and chemical properties, making it a potential precursor for certain specialty chemicals. For example, some dioxolane derivatives are used in the formulation of fragrances due to their characteristic fruity or sweet aromas. chemicalbook.com Additionally, the ring-opening polymerization of dioxolane derivatives can lead to the formation of functional polymers with tailored properties. rsc.org The steric bulk of the substituents on the dioxolane ring can affect the rate and tacticity of such polymerizations.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethylene glycol |

| l-Dioxolane |

| l-BHDU (β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) uracil)) |

| Boron trifluoride etherate (BF₃·OEt₂) |

New Synthetic Reagent Development Utilizing Dioxolane Scaffolds

The development of novel synthetic reagents is a cornerstone of advancing organic chemistry, enabling the efficient and selective construction of complex molecules. Dioxolane scaffolds, derived from the protection of carbonyl compounds with diols, offer a robust and sterically defined framework that can be functionalized to create a variety of reagents. These reagents often play a crucial role in asymmetric synthesis, where the control of stereochemistry is paramount.

The core principle behind using dioxolane scaffolds in reagent development lies in their ability to impart facial bias in chemical transformations. By introducing chiral elements into the dioxolane structure, either from a chiral diol or through subsequent modification, chemists can create an asymmetric environment around a reactive center. This controlled environment directs incoming reactants to approach from a specific trajectory, leading to the preferential formation of one enantiomer or diastereomer over others.

Research in the broader field of dioxolane chemistry has demonstrated their utility in several areas of synthetic reagent development:

Chiral Ligands for Asymmetric Catalysis: Dioxolane moieties have been incorporated into the structure of bidentate and polydentate ligands for transition metal-catalyzed reactions. For instance, chiral diphosphine ligands containing two dioxolane rings have been synthesized and their potential in asymmetric hydrogenation has been demonstrated, leading to the formation of amino acids from enamide precursors with moderate to good enantioselectivity. rsc.org The rigid and well-defined conformation of the dioxolane ring system can effectively translate chiral information to the catalytic center, influencing the stereochemical course of the reaction.

Asymmetric Cycloaddition Reactions: The synthesis of chiral 1,3-dioxolanes has been achieved through organocatalytic formal [3+2] cycloaddition reactions. These reactions utilize bifunctional organocatalysts to facilitate the reaction between γ-hydroxy-α,β-unsaturated ketones and aldehydes, proceeding through hemiacetal intermediates to yield highly substituted and enantioenriched dioxolanes. nih.gov Such methodologies highlight the potential of the dioxolane framework in constructing complex chiral architectures.

Functionalized Derivatives for Further Synthesis: While specific examples for this compound are scarce, related structures demonstrate the principle of functionalization. For instance, halogenated and nitrated derivatives of 2-methyl-1,3-dioxolanes exhibit enhanced reactivity, participating in reactions such as palladium-catalyzed coupling to form more complex molecules. This indicates that the dioxolane ring is stable enough to withstand various reaction conditions while allowing for modifications at other positions, a key feature for a versatile scaffold.

The table below summarizes the types of applications for dioxolane scaffolds in the development of new synthetic reagents, drawing from research on various dioxolane derivatives.

| Application Area | Dioxolane Scaffold Feature | Example of Transformation | Reference |

| Asymmetric Catalysis | Incorporation into chiral phosphine (B1218219) ligands | Asymmetric hydrogenation of enamides | rsc.org |

| Asymmetric Cycloadditions | Formation of chiral dioxolanes via organocatalysis | Formal [3+2] cycloaddition of unsaturated ketones and aldehydes | nih.gov |

| Precursors for Complex Molecules | Functionalization of the dioxolane or its substituents | Palladium-catalyzed coupling of halogenated dioxolane derivatives |

It is important to note that while the foundational principles and demonstrated applications of dioxolane scaffolds are well-established, the specific contributions of this compound to this area of research remain to be fully explored and documented in scientific literature. The isobutyl group present in this particular dioxolane could offer unique steric and electronic properties that may be advantageous in the design of novel reagents, representing a potential area for future investigation.

Polymer Chemistry Research Involving Dioxolane Systems

Dioxolane Derivatives in Degradable Polymer Synthesis

Dioxolane derivatives, particularly cyclic ketene (B1206846) acetals (CKAs), are instrumental in the synthesis of degradable polyesters through radical ring-opening polymerization (rROP). diva-portal.org This method is advantageous as it combines the benefits of ring-opening polymerization, which allows for the introduction of heteroatoms into the polymer backbone to create degradable linkages, with the robustness of radical polymerization. diva-portal.org

The general mechanism of rROP for dioxolane-related monomers involves the opening of the cyclic structure to form a polyester. This process allows for the creation of polymers that are susceptible to degradation, for instance, through hydrolysis of the ester bonds. The properties of the resulting degradable polymers can be tailored by copolymerizing functionalized dioxolane monomers with other vinyl monomers. rsc.org For example, copolymers of 2-methylene-1,3-dioxepane (B1205776) (MDO), a related cyclic ketene acetal (B89532), with vinyl acetate (B1210297) have been synthesized, yielding materials where the degradation characteristics can be controlled by the copolymer composition. diva-portal.org

Research has also explored the synthesis of novel degradable and chemically recyclable polymers using five-membered cyclic ketene hemiacetal ester (CKHE) monomers. rsc.org These monomers can be copolymerized with a wide range of vinyl monomers, including methacrylates, acrylates, and styrene, to produce polymers that degrade under basic conditions at mild temperatures. rsc.org The degradation of these polymers can yield valuable small molecules that can be recovered and used to re-synthesize the monomer, contributing to a circular materials economy. rsc.org

Furthermore, the copolymerization of 1,3-dioxolane (B20135) (DXL) with L-lactide (LA) has been shown to produce polyesters with enhanced acid sensitivity. rsc.org The incorporation of acetal units from DXL into the polylactide chain results in copolymers that degrade more rapidly in acidic environments compared to polylactide homopolymers. rsc.org The thermal properties of these copolymers, such as the glass transition temperature, are dependent on the composition of the copolymer. rsc.org

Formation of Cyclic Structures in Polymerization Processes

The polymerization of dioxolane systems, particularly the cationic ring-opening polymerization (CROP) of 1,3-dioxolane, is often complicated by the formation of cyclic structures. nih.govresearchgate.net This phenomenon is a consequence of intramolecular and intermolecular transfer reactions, where the growing polymer chain attacks itself ("back-biting") or another polymer chain, leading to the formation of cyclic oligomers. nih.govcdnsciencepub.com These side reactions are favored because the nucleophilicity of the acetal groups within the polymer chain is higher than that of the monomer. rsc.org

The formation of these cyclic structures is in accordance with the Jacobson-Stockmayer theory, which describes the ring-chain equilibrium in polymerization. researchgate.netrsc.org According to this theory, increasing the monomer conversion and the monomer-to-initiator ratio leads to a greater fraction of cyclic structures in the final product. researchgate.netrsc.org The presence of these cyclic oligomers can broaden the molecular weight distribution of the polymer. nih.govrsc.org

The polymerization mechanism plays a crucial role in the extent of cyclic formation. The Activated Chain End (ACE) mechanism is particularly prone to producing a large fraction of cyclics. nih.govresearchgate.net An alternative, the Active Monomer (AM) mechanism, can be employed to reduce cyclization. nih.govresearchgate.net In the AM mechanism, a diol is used as an initiator, and its hydroxyl groups, being more nucleophilic than the ether groups in the dioxolane monomer, initiate the polymerization. nih.govrsc.org This leads to a reduction in the concentration of protonated polymer chains, which are responsible for the transfer reactions that form cyclics. nih.govrsc.org

It is important to note that substituents on the dioxolane ring can significantly affect its polymerizability. Research has shown that 1,3-dioxolanes with substituents at the C2 position, such as 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane, may be difficult or even impossible to polymerize under typical cationic polymerization conditions. researchgate.net This is in contrast to unsubstituted 1,3-dioxolane or those with substituents at the C4 position, which can be polymerized, although often at a slower rate than the unsubstituted monomer. researchgate.net

Environmental Fates and Degradation Studies of Dioxolane Systems

Hydrolytic Degradation Pathways

Hydrolysis is a principal abiotic degradation pathway for 1,3-dioxolane (B20135) systems. This chemical process involves the cleavage of the acetal (B89532) or ketal functional group in the presence of water, leading to the formation of the parent carbonyl compound and the corresponding diol. For 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane, this would result in the formation of methyl isobutyl ketone and ethylene (B1197577) glycol.

The rate of hydrolysis is significantly influenced by the pH of the surrounding medium. Dioxolanes are generally stable under basic and neutral conditions but are susceptible to acid-catalyzed hydrolysis. epa.gov The presence of acidic conditions in soil or water can therefore accelerate the degradation of these compounds.

Table 1: Factors Influencing the Hydrolytic Degradation of Dioxolane Systems

| Factor | Influence on Degradation Rate | Rationale |

| pH | Increased rate under acidic conditions | Acid catalysis facilitates the cleavage of the C-O bonds in the dioxolane ring. epa.gov |

| Temperature | Increased rate with higher temperature | Provides the necessary activation energy for the hydrolysis reaction. academax.com |

| Structure | Ketal > Acetal | Ketals are generally more sterically hindered and electronically destabilized, making them more susceptible to hydrolysis. |

| Substituents | Electron-donating groups at C2 can stabilize the carbocation intermediate, potentially affecting the rate. | The stability of the reaction intermediate is a key factor in the reaction kinetics. |

It is important to note that while hydrolysis is a key degradation pathway, the stability of some dioxolanes can be significant. For example, 2-ethyl-5,5-dimethyl-1,3-dioxane (B1207790) (2EDD) has been found to be stable at pH values above 7, suggesting that in neutral to alkaline environmental compartments, hydrolytic degradation may be slow. oakland.edu

Environmental Persistence and Transformation

The environmental persistence of a chemical is determined by the sum of all degradation processes acting upon it. For this compound, its persistence will be a function of its rates of hydrolysis, oxidation, and any potential biodegradation.

In the absence of significant acid-catalyzed hydrolysis (i.e., in neutral to alkaline environments), and in environments with low microbial activity, dioxolanes can be relatively persistent. Their water solubility suggests they will be mobile in aquatic systems and have the potential to leach from soil into groundwater.

The transformation products of dioxolane degradation are important to consider for a complete environmental assessment. As previously mentioned, the primary products of hydrolysis are the corresponding ketone (methyl isobutyl ketone) and diol (ethylene glycol). These transformation products have their own environmental fate profiles. Methyl isobutyl ketone is a volatile organic compound that is susceptible to atmospheric oxidation. Ethylene glycol is readily biodegradable in both soil and water.

Biodegradation of the parent dioxolane compound is also a potential transformation pathway. While specific studies on this compound are lacking, research on other cyclic ethers like 1,4-dioxane (B91453) has identified microorganisms capable of utilizing these compounds as a carbon and energy source. researchgate.net The biodegradation of 1,4-dioxane can proceed through pathways involving the formation of intermediates such as ethylene glycol, glycolic acid, and oxalic acid. researchgate.net It is plausible that similar microbial degradation pathways could exist for other dioxolane structures, including this compound, particularly the breakdown of the ethylene glycol moiety following initial hydrolysis.

Table 3: Summary of Potential Environmental Fates of this compound

| Degradation Pathway | Environmental Compartment | Key Factors | Primary Transformation Products |

| Hydrolysis | Water, Soil | pH (acidic conditions) | Methyl isobutyl ketone, Ethylene glycol |

| Atmospheric Oxidation | Atmosphere | Hydroxyl radical concentration | Carbonyls, smaller organic fragments |

| Biodegradation | Soil, Water | Microbial populations, nutrient availability | Potentially smaller organic acids and alcohols following initial hydrolysis |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry's shift towards green chemistry is driving the development of new synthetic methods for dioxolanes that are more environmentally benign and efficient. Research is focused on utilizing renewable feedstocks, employing eco-friendly catalysts, and minimizing waste.

One promising area is the use of abundant and non-toxic metal catalysts. Iron(III) salts, for instance, have been successfully used as catalysts for the ketalization of α-hydroxy acids to produce 4-oxo-dioxolanes. acs.org This approach is highly sustainable due to its high efficiency, low energy consumption, and the absence of byproducts. acs.org A key advantage is that the iron(III) catalyst can be recovered and recycled for several runs, combining the efficiency of homogeneous catalysis with the practical benefits of heterogeneous catalysis. acs.orgacs.org

Another significant advancement is the integration of biocatalysis with chemocatalysis. A complete chemoenzymatic cascade has been developed to form dioxolanes from renewable resources. rwth-aachen.de This process can start from biomass, carbon dioxide, and hydrogen to produce chiral diols via an enzyme cascade, which are then converted to dioxolanes using a ruthenium molecular catalyst. rwth-aachen.denih.gov This bio-hybrid approach is highly stereoselective and exemplifies a production route based on sustainable inputs. rwth-aachen.de Furthermore, research into the depolymerization of plastic waste, such as polyoxymethylene (POM), offers a novel recycling pathway to generate dioxolanes, providing a circular economy approach to chemical synthesis. researchgate.net

| Synthetic Strategy | Catalyst/System | Key Feedstocks | Primary Sustainability Advantage | Reference |

|---|---|---|---|---|

| Iron-Catalyzed Ketalization | Iron(III) Perchlorate | α-Hydroxy Acids (e.g., Lactic Acid) | Utilizes abundant, eco-friendly metal; catalyst is recyclable. | acs.orgacs.org |

| Chemoenzymatic Cascade | Enzyme Cascade + Ruthenium Catalyst | Biomass, CO2, Hydrogen | Based entirely on renewable raw materials; highly stereoselective. | rwth-aachen.denih.gov |

| Polymer Upcycling | Catalytic Processing | Polyoxymethylene (POM) Plastic Waste | Transforms plastic waste into valuable chemicals, promoting a circular economy. | researchgate.net |

Exploration of New Reactivity and Transformation Pathways

Future research is also directed at uncovering new ways in which dioxolanes can be formed and transformed, leading to greater control over molecular architecture and the synthesis of complex molecules. A key area of exploration involves understanding and manipulating reaction intermediates to achieve high stereoselectivity.

For example, a three-component assembly method allows for the stereoselective formation of substituted 1,3-dioxolanes from an alkene, a carboxylic acid, and a silyl (B83357) enol ether. nih.govresearchgate.net This reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. nih.govresearchgate.net The precise stereochemical outcome of the final dioxolane product is controlled by the stereoselective trapping of this cation intermediate, offering a sophisticated pathway to control diastereoselectivity. nih.gov